molecular formula C₂₆H₃₄D₇NSn B1140429 N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine CAS No. 1310383-84-6

N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine

Cat. No. B1140429
M. Wt: 493.36
InChI Key:
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Description

Synthesis Analysis

The synthesis of complex naphthalene derivatives involves various strategies, including reductive amination, cyclization reactions, and coupling reactions. For example, reductive amination of 1-naphthaldehyde can yield N-methyl-(naphth-1-yl)methylamine with high specificity and yield, highlighting the efficiency of synthesis methods for naphthalene derivatives (Kazakov, 2003). Cyclization reactions, such as those mediated by triflic acid, can produce complex naphthylamine structures, demonstrating the versatility of synthetic approaches (King et al., 2013).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be elucidated through spectroscopic methods and computational studies. For instance, Density Functional Theory (DFT) studies offer insights into the molecular geometry, vibrational frequencies, and electronic properties of these compounds, providing a deep understanding of their molecular structure (Sarojini et al., 2012).

Chemical Reactions and Properties

Naphthalene derivatives participate in various chemical reactions, including cyclometallation and benzannulation, highlighting their reactivity and potential as intermediates in organic synthesis. These reactions can introduce functional groups or form complex structures, expanding the utility of naphthalene derivatives in chemical synthesis (Singh et al., 2019).

Physical Properties Analysis

The physical properties of naphthalene derivatives, such as solubility, melting points, and crystalline structure, can be characterized through experimental studies, including X-ray diffraction and thermal analysis. These properties are crucial for understanding the behavior of these compounds in different environments and for their application in materials science (Borowiak et al., 2010).

Scientific Research Applications

  • Synthesis of Biologically Active Substances : N-substituted (naphth-1-yl)methylamines, similar in structure to the queried compound, are precursors in the synthesis of biologically active substances, including drugs like terbinafine (Kazakov, 2003).

  • Selective Delivery into Cells with Active Polyamine Transporters : N(1)-substituted polyamines containing naphthalene derivatives have been studied for their selective delivery into cells with active polyamine transporters, suggesting potential applications in targeted drug delivery (Gardner et al., 2004).

  • Study of Intramolecular Exciplex Formation : Research on naphthylalkylamines, which share a structural resemblance, has been conducted to understand their intramolecular interactions and exciplex formation. This has implications in the study of fluorescence and quenching mechanisms (Chandross & Thomas, 1971).

  • Fluorescent Probe Development : The development of fluorescent probes for detecting substances like methylamine has been explored using compounds structurally related to naphthalene derivatives (Gu, Ma, & Liang, 2001).

  • Metabolism of Amphetamine-based Substances : Studies on the metabolism of substances like N-Methyl-1-(naphthalen-2-yl)propan-2-amine in human liver microsomes have implications for understanding the metabolic pathways of related compounds (Hong et al., 2021).

  • Applications in Supramolecular Chemistry and Sensors : Naphthalene diimides, which are structurally related, have applications in supramolecular chemistry, sensor development, and molecular switching devices (Kobaisi et al., 2016).

  • Toxicity Studies : The toxicity of naphthalene and its derivatives has been studied in various marine organisms, providing insights into environmental impacts and safety considerations (Ott, Harris, & O'Hara, 1978).

Safety And Hazards

Material Safety Data Sheets (MSDS) are a good source of information on the hazards associated with a compound, as well as precautions for safe handling and use.


Future Directions

This could involve looking at current research to see what new applications are being explored for the compound, or how its synthesis and use might be improved.


properties

IUPAC Name

(E)-N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-3-tributylstannylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N.3C4H9.Sn/c1-2-10-15-11-13-8-5-7-12-6-3-4-9-14(12)13;3*1-3-4-2;/h1-9,15H,10-11H2;3*1,3-4H2,2H3;/i3D,4D,5D,6D,7D,8D,9D;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHCFCJLUZMISU-OBRQZUGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=CCNCC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CNC/C=C/[Sn](CCCC)(CCCC)CCCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662214
Record name (2E)-N-{[(~2~H_7_)Naphthalen-1-yl]methyl}-3-(tributylstannyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(E)-3-Tributyltinallyl-1-naphthalene-d7-methylamine

CAS RN

1310383-84-6
Record name (2E)-N-{[(~2~H_7_)Naphthalen-1-yl]methyl}-3-(tributylstannyl)prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
A Vašková - 2021 - dspace.cuni.cz
HPLC Vysokoúčinná kapalinová chromatografie CYP1A2 Cytochrom P450 čeleď 1, podčeleď A, člen 2 CYP2C19 Cytochrom P450 čeleď 2, podčeleď C, člen 19 CYP2C8 Cytochrom …
Number of citations: 0 dspace.cuni.cz

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